molecular formula C14H17N3O3S B2476831 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole CAS No. 1323775-51-4

5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B2476831
CAS No.: 1323775-51-4
M. Wt: 307.37
InChI Key: YAGOFIAQBYSQSB-UHFFFAOYSA-N
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Description

5-[1-(2,5-Dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle linked to an azetidine scaffold. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, valued for its role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and influence the pharmacodynamic profile of lead compounds . This specific molecular architecture, combining a sulfonylated azetidine with the 1,2,4-oxadiazole core, is designed for advanced hit-to-lead and lead optimization campaigns. Researchers are investigating this compound and its structural analogs as potential modulators of various biological targets. The core 1,2,4-oxadiazole motif is found in compounds with a diverse range of reported biological activities, including serving as inhibitors for enzymes like monoamine oxidase (MAO) and carbonic anhydrase , as well as exhibiting potential antiviral and anticancer properties . The integration of the 3-methyl-1,2,4-oxadiazole with the azetidine ring presents a unique three-dimensional vector for exploring structure-activity relationships (SAR) in drug discovery. This product is intended for research purposes only, providing a key building block for chemical biologists and medicinal chemists to develop novel therapeutic agents.

Properties

IUPAC Name

5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGOFIAQBYSQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps. The synthetic route often begins with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these reactions include sulfonyl chlorides, azetidine derivatives, and oxadiazole precursors. The reaction conditions may vary, but they generally involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Chemical Reactions Analysis

5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating conditions like rheumatoid arthritis and osteoarthritis .

Anticancer Properties

The oxadiazole moiety is known for its anticancer potential. Studies have shown that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth. For instance, similar oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property could be beneficial in the context of neurodegenerative diseases, where oxidative damage plays a critical role .

Antidiabetic Effects

Certain derivatives of oxadiazoles have shown promise in lowering blood glucose levels in diabetic models. The compound's ability to modulate metabolic pathways may provide a basis for developing new antidiabetic agents .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of various oxadiazole derivatives, including the compound . Results indicated significant inhibition of inflammatory markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer efficacy of oxadiazole derivatives, compounds were tested against glioblastoma cell lines. The results showed that specific derivatives induced apoptosis and reduced cell viability significantly compared to controls .

Mechanism of Action

The mechanism of action of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Azetidinone Derivatives (e.g., Compounds 5a1–6,5b1–6)

Structural Similarities :

  • Azetidine Core : Both classes incorporate an azetidine ring, which improves metabolic stability compared to larger cyclic amines.
  • Sulfonamide Groups : The target compound and derivatives include sulfonamide/sulfonyl motifs, which enhance solubility and binding affinity.

Key Differences :

  • Heterocyclic Core: The target compound uses a 1,2,4-oxadiazole ring, whereas derivatives feature 2-oxoazetidin-1-yl aminoacetyl sulfonamides.
  • Synthesis Pathways : employs sulfonamide precursors (e.g., sulfadiazine) and chloroacetyl chloride for cyclization, while the target compound’s synthesis likely requires oxadiazole ring formation prior to azetidine functionalization .

5-Substituted-1,3,4-Oxadiazole Derivatives

Structural Similarities :

  • Oxadiazole Motif: Both classes include oxadiazole rings, known for metabolic resistance and π-stacking interactions.

Key Differences :

  • Ring Isomerism : The target compound is a 1,2,4-oxadiazole, whereas derivatives are 1,3,4-oxadiazoles. This positional isomerism affects dipole moments and bioavailability.
  • Substituents : compounds feature sulfanyl acetamide groups, while the target compound has a methyl group and a benzenesulfonyl-azetidine chain. These differences influence lipophilicity (LogP) and target selectivity .

1,2,5-Oxadiazine Derivatives

Structural Similarities :

  • Nitrogen-Rich Heterocycles : Both classes incorporate multiple nitrogen atoms, enhancing hydrogen-bonding capabilities.

Key Differences :

  • Ring Size and Saturation : The target compound’s 1,2,4-oxadiazole is a five-membered ring, while ’s 1,2,5-oxadiazine is a six-membered ring. Larger rings increase conformational flexibility but reduce metabolic stability.
  • Synthesis : uses carbazole-derived hydrazones, yielding bulkier structures compared to the azetidine-sulfonyl-oxadiazole hybrid in the target compound .

Physicochemical Properties :

  • The target compound’s compact structure likely offers better membrane permeability than ’s carbazole-based derivatives.

Azetidine-Containing Anticancer Agents (e.g., Patent EP 2022)

Structural Similarities :

  • Azetidine Functionalization : Both compounds utilize azetidine as a key scaffold, often favored in drug design for its balance of rigidity and bioavailability.

Key Differences :

  • Substituents : The patented compound includes fluoropropyl and difluorophenyl groups, enhancing metabolic stability and target binding. In contrast, the target compound’s dimethylbenzenesulfonyl group may prioritize hydrophobic interactions.
  • Therapeutic Scope : The patent compound targets cancer via kinase inhibition, while the target compound’s activity remains uncharacterized but could align with anti-inflammatory or antimicrobial applications .

Biological Activity

5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its biological activity, particularly in the context of antimicrobial and antiviral properties. The presence of the sulfonyl group and the azetidine moiety contributes to its unique interactions with biological targets.

Molecular Formula : C₁₅H₁₈N₄O₂S
Molecular Weight : 318.39 g/mol
CAS Number : Not specified in the sources reviewed.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of various oxadiazole compounds against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, with some derivatives showing IC50 values as low as 2.14 µM against urease, indicating potential for broader antibacterial applications .

Antiviral Activity

Oxadiazoles have also been investigated for their antiviral properties. A study focused on the anti-hepatitis B virus (HBV) activities of oxadiazole derivatives revealed that certain compounds could inhibit viral antigen expression effectively. For instance, a related compound displayed an EC50 value of 1.63 µM against HBV, suggesting that similar structures may confer antiviral efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, a series of benzoxazole-oxadiazole derivatives were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most active compounds showed IC50 values significantly lower than standard inhibitors like Donepezil, indicating strong potential for cognitive enhancement therapies .

The mechanism underlying the biological activity of this compound likely involves its interaction with specific enzymes and receptors. The sulfonyl group can form hydrogen bonds and other interactions with amino acids in target proteins, modulating their activity. Additionally, the oxadiazole ring's ability to engage in π-π stacking interactions enhances its binding affinity to various biological molecules .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1 Antimicrobial ActivityCompounds exhibited moderate to strong activity against Salmonella typhi with IC50 values around 2.14 µM .
Study 2 Antiviral PropertiesIdentified compounds showed effective inhibition of HBV with EC50 values comparable to standard treatments .
Study 3 Enzyme InhibitionCertain derivatives displayed AChE inhibition stronger than Donepezil with IC50 values ranging from 5.80 µM to 40.80 µM .

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